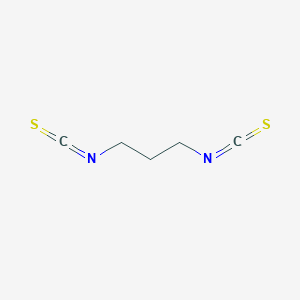

1,3-Diisothiocyanatopropane

Beschreibung

Historical Context and Emerging Significance of Diisothiocyanate Compounds in Chemical Sciences

The study of isothiocyanates, organic compounds containing the functional group R−N=C=S, has a rich history, with many naturally occurring variants found in plants of the Brassicales order, such as mustard and broccoli. nih.gov These compounds and their precursors, glucosinolates, have long been recognized for their distinct flavors and biological activities. nih.govmdpi.com Historically, synthetic efforts focused on understanding the fundamental reactivity of the isothiocyanate group, a potent electrophile susceptible to attack by nucleophiles. nih.gov

The development of synthetic methods, such as the reaction of primary amines with reagents like thiophosgene (B130339) or the decomposition of dithiocarbamate (B8719985) salts, has been a cornerstone of isothiocyanate chemistry for nearly a century. mdpi.comresearchgate.net These methods paved the way for the creation of a vast library of synthetic isothiocyanates, moving beyond the naturally available structures. mostwiedzy.pl

Diisothiocyanates, which possess two isothiocyanate functional groups, represent a significant evolution in this field. Their bifunctional nature allows them to act as crosslinkers or building blocks for polymers, opening up new avenues in materials science and polymer chemistry. dovepress.comsigmaaldrich.com The symmetrical or asymmetrical nature of diisothiocyanates, along with the length and character of the linker between the two -NCS groups, allows for fine-tuning of the properties of the resulting materials. The growing significance of these compounds is underscored by their application in creating novel polymers and their investigation for various biological activities. mdpi.comdovepress.com

Current Landscape and Core Research Areas for 1,3-Diisothiocyanatopropane

Current research on this compound is centered on its utility as a monomer in polymer synthesis and its potential biological applications. As an aliphatic diisothiocyanate, its flexible three-carbon chain offers unique properties to the polymers it forms.

A key area of investigation is its use in the synthesis of polyurethanes and related polymers. google.com.afgoogleapis.com The reaction of the isothiocyanate groups with compounds containing active hydrogen atoms, such as diols or diamines, leads to the formation of polymer chains. google.com.af For instance, research into reprocessable aliphatic polydithiourethanes has utilized diisothiocyanates in reversible addition reactions with dithiols. acs.org This work highlights the potential for creating self-healing or recyclable materials. acs.org The thermal properties and hydrogen-bonding behavior of these polymers are subjects of detailed study, with techniques like differential scanning calorimetry and thermal gravimetric analysis being employed. acs.org

In the realm of medicinal chemistry, while many studies focus on naturally occurring isothiocyanates like sulforaphane, there is growing interest in the bioactivity of synthetic diisothiocyanates. mdpi.commdpi.com Research has shown that some aliphatic diisothiocyanates exhibit potent antiproliferative activity, in some cases exceeding that of their aromatic counterparts. mdpi.com The mechanism of action is often linked to the inhibition of tubulin polymerization, a critical process in cell division, making these compounds interesting candidates for anticancer drug development. mdpi.comnih.gov Furthermore, the antimicrobial properties of isothiocyanates against various human pathogens are well-documented, suggesting a potential research avenue for this compound. mdpi.com

The synthesis of this compound itself is based on established methods for isothiocyanate formation. A common route involves the reaction of a primary diamine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₆N₂S₂ |

| Molecular Weight | 158.2 g/mol |

| CAS Number | 52714-52-0 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| Data sourced from PubChem CID 123529 acs.org |

Interdisciplinary Research Perspectives in this compound Chemistry

The study of this compound is inherently interdisciplinary, bridging organic synthesis, polymer chemistry, materials science, and medicinal chemistry.

From a materials science perspective, the ability of this compound to act as a crosslinking agent is of significant interest. sigmaaldrich.com Crosslinking is a fundamental technique used to enhance the mechanical strength, thermal stability, and chemical resistance of polymers. sigmaaldrich.com The flexible propane (B168953) linker in this compound could impart specific elasticity and conformational properties to the resulting three-dimensional polymer networks. This opens up possibilities for designing novel hydrogels, elastomers, and coatings with tailored properties.

In the field of medicinal chemistry and chemical biology , the investigation of short-chain aliphatic diisothiocyanates as potential therapeutic agents requires a collaborative approach. google.comscispace.com Synthesizing a library of related compounds and evaluating their structure-activity relationships against biological targets, such as tubulin, involves expertise in organic synthesis, biochemistry, and molecular modeling. mdpi.comnih.gov Furthermore, understanding the metabolic fate and potential toxicity of these compounds is crucial for their development as drugs.

Organocatalysis represents another promising interdisciplinary frontier. sigmaaldrich.comprinceton.edu The isothiocyanate group can participate in various chemical transformations. While the direct use of this compound as an organocatalyst is not yet established, its reactive nature suggests potential for its derivatives to be employed in catalytic cycles. The development of such catalytic systems would be at the intersection of organic synthesis and physical organic chemistry, focusing on reaction kinetics and mechanisms.

The convergence of these diverse fields is essential to fully unlock the potential of this compound and other related diisothiocyanates. Future research will likely see increased collaboration between synthetic chemists, materials scientists, and biologists to explore the full spectrum of applications for this versatile molecule.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-diisothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c8-4-6-2-1-3-7-5-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFDFWROECINQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031712 | |

| Record name | 1,3-Diisothiocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52714-52-0, 109704-32-7 | |

| Record name | Propane, 1,3-diisothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052714520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diisothiocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109704-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,3 Diisothiocyanatopropane

Chemical Derivatization and Functionalization of 1,3-Diisothiocyanatopropane

The chemical reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the isothiocyanate (-N=C=S) groups. This allows for diverse derivatization strategies, primarily through reactions at these termini. Functionalization of the saturated propane (B168953) backbone is less common but represents an area for potential synthetic exploration.

Reactions Involving Isothiocyanate Moieties for Covalent Functionalization

The isothiocyanate groups are highly susceptible to nucleophilic attack, providing a reliable route for covalent functionalization. This reactivity is the cornerstone of the synthetic utility of this compound, enabling the formation of a wide array of derivatives, most notably bis-thioureas.

The reaction with primary and secondary amines is particularly facile and high-yielding, leading to the corresponding N,N'-disubstituted bis-thioureas. poliuretanos.netasianpubs.org This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. As a bifunctional electrophile, this compound reacts with two equivalents of an amine to form symmetrical bis-thiourea adducts. This reaction is fundamental in creating linkers for various applications and in synthesizing precursors for more complex heterocyclic systems. asianpubs.org For example, thioureas can be condensed with α-halo carbonyl compounds to produce 2-amino-1,3-thiazoles. asianpubs.org

Similarly, reactions with other nucleophiles such as alcohols and thiols can occur, though they are less common than reactions with amines. The reaction with alcohols in the presence of a suitable catalyst yields thiocarbamates, while reaction with thiols produces dithiocarbamates.

Beyond simple additions, the dual isothiocyanate functionality allows for cyclization reactions when treated with appropriate bifunctional nucleophiles. For instance, reaction with a diamine can lead to the formation of macrocyclic bis-thioureas. These cyclization strategies are pivotal in the synthesis of heterocyclic compounds. uou.ac.in

Table 1: Examples of Bis-Thiourea Derivatives from this compound

| Amine Reactant | Resulting Bis-Thiourea Product | Reaction Conditions |

| Isobutyryl Chloride & Ammonium Thiocyanate (B1210189), then 1,2-Diaminopropane | N¹,N³-bis(isobutyrylcarbamothioyl) propane | Reflux in acetone |

| Primary Aliphatic/Aromatic Amines | Symmetrical N,N'-dialkyl/diaryl-propane-1,3-bis(thiourea) | Varies (e.g., grinding, aqueous medium) asianpubs.orgorganic-chemistry.org |

| Phenylhydrazine | N¹,N³-bis(phenylureido)propane-1,3-bis(thiourea) | One-pot with dimethyl acetylene (B1199291) dicarboxylate crimsonpublishers.com |

Transformations of the Propane Backbone

The saturated trimethylene (propane) backbone of this compound is composed of sp³-hybridized carbon atoms and is generally considered chemically inert compared to the terminal isothiocyanate groups. Direct functionalization of this aliphatic chain without affecting the reactive isothiocyanate moieties is a significant synthetic challenge.

Most strategies for introducing functionality onto the propane backbone involve the use of a pre-functionalized starting material before the introduction of the isothiocyanate groups. For example, starting with a substituted 1,3-propanediol (B51772) or 1,3-diaminopropane (B46017) allows for the desired functionality to be present in the final diisothiocyanate product. An alternative approach involves using precursors like 3-bromopropyl isothiocyanate, where the bromine atom allows for nucleophilic substitution to functionalize the alkyl chain before a second isothiocyanate group is potentially introduced.

While direct transformation of the saturated propane linker in this compound is not widely reported, theoretical pathways could include radical halogenation. However, such methods often lack selectivity and could lead to a mixture of products or polymerization, making them synthetically impractical for targeted modifications. Therefore, the prevailing and more controlled method remains the use of functionalized precursors. rsc.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all starting materials, are powerful tools for generating molecular complexity and diversity. researchgate.netnih.gov The bifunctional nature of this compound makes it an excellent candidate for creating symmetrical, dimeric, or polymeric structures through MCRs.

While specific literature detailing the use of this compound in well-known MCRs is limited, the reactivity of the isothiocyanate group is well-established in this context. For instance, isothiocyanates are key components in various MCRs for the synthesis of diverse heterocyclic scaffolds. crimsonpublishers.comnih.gov

One can envision the participation of this compound in reactions analogous to the Biginelli reaction. organic-chemistry.org In a potential three-component reaction, this compound could react with a β-ketoester and an aldehyde, with each isothiocyanate group participating in the formation of a dihydropyrimidine-like ring, leading to a symmetrical bis-heterocyclic product.

Similarly, isothiocyanates can react with primary amines and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a one-pot, three-component synthesis to form 2-imino-1,3-thiazolidin-4-ones. crimsonpublishers.com Using this compound in place of a monofunctional isothiocyanate would be expected to yield a dimeric product linked by the propane chain. The ability to engage both isothiocyanate groups in such transformations allows for the rapid assembly of complex molecules from simple starting materials. mdpi.com

The Ugi and Passerini reactions, which traditionally use isocyanides, have variations that can incorporate isothiocyanate-derived components, further expanding the potential MCR applications for this compound in building chemical libraries. nih.govwikipedia.org

Table 2: Potential Multicomponent Reactions (MCRs) for this compound

| MCR Type | Reactants (General) | Potential Product Structure |

| Thiazolidinone Synthesis | This compound, Primary Amine, Alkyne Dicarboxylate | Symmetrical bis(2-imino-1,3-thiazolidin-4-one) linked by a propyl chain crimsonpublishers.com |

| Biginelli-like Reaction | This compound, β-Dicarbonyl Compound, Aldehyde | Symmetrical bis(dihydropyrimidinethione) linked by a propyl chain organic-chemistry.org |

| Pyrrole Synthesis | This compound, Aldehyde, 1,3-Dicarbonyl Compound, Nitroalkane | Potential for formation of complex pyrrole-containing structures mdpi.comresearchgate.net |

Application in Polymer Chemistry and Advanced Materials Science

1,3-Diisothiocyanatopropane as a Monomer in Polymer Synthesis

As a monomer, this compound can be incorporated into polymer chains through several synthetic routes, contributing unique sulfur and nitrogen-containing linkages that influence the final properties of the material.

Cationic polymerization is a method of chain-growth polymerization that proceeds via a cationic active center. This technique is typically effective for monomers with electron-donating substituents that can stabilize the propagating cationic species. Monomers suitable for cationic polymerization are generally limited to alkenes with electron-donating groups and certain heterocyclic compounds.

The isothiocyanate group (-N=C=S) is an electron-withdrawing group. This electronic characteristic destabilizes adjacent carbocations, making this compound and other isothiocyanates generally unsuitable for direct homopolymerization via a cationic mechanism. The electrophilic nature of the isothiocyanate's central carbon atom is not conducive to attack by a cationic initiator, and the formation of a stable propagating cationic chain is not favored. Consequently, this is not a documented or conventional method for polymerizing this class of compounds.

The most prominent application of diisothiocyanates as monomers is in the synthesis of polythiourethanes through polyaddition reactions. This process is analogous to the synthesis of polyurethanes from diisocyanates. In this reaction, the electrophilic carbon atom of the isothiocyanate group undergoes nucleophilic attack by a hydroxyl group from a diol or a thiol group from a dithiol.

The reaction of this compound with a diol yields a polythiourethane, which contains thiocarbamate (-O-C(=S)-NH-) linkages. When reacted with a dithiol, the resulting polymer is a poly(dithiourethane), containing dithiocarbamate (B8719985) (-S-C(=S)-NH-) linkages. These reactions are typically carried out in bulk or in solution and can be catalyzed by bases or specific organometallic compounds, similar to polyurethane synthesis. researchgate.net The properties of the resulting polymer, such as flexibility, thermal stability, and refractive index, can be tuned by selecting different co-monomers.

Table 1: Potential Co-monomers for Polyaddition Reactions with this compound

| Co-monomer Type | Example Compound | Resulting Polymer Linkage |

|---|---|---|

| Diol | Ethylene glycol | Thiocarbamate |

| Diol | 1,4-Butanediol | Thiocarbamate |

| Diol | Poly(ethylene glycol) (PEG) | Thiocarbamate |

| Dithiol | 1,2-Ethanedithiol | Dithiocarbamate |

| Dithiol | 1,6-Hexanedithiol | Dithiocarbamate |

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate the chain. The initiation of ROP requires a species that can react with and open the cyclic monomer. While various cationic, anionic, and coordination compounds are used as initiators, the use of isothiocyanates in this role is not a conventional approach.

Theoretically, the electrophilic carbon of the isothiocyanate group could be attacked by a highly nucleophilic cyclic monomer, such as an epoxide or an aziridine, under specific catalytic conditions. This would result in the opening of the ring and the formation of a new propagating species. However, this initiation pathway is not commonly documented, as the reactivity of the isothiocyanate group is generally directed towards polyaddition reactions rather than initiating the polymerization of cyclic monomers. Standard initiators are typically more efficient and offer better control over the polymerization process. mdpi.comchemrxiv.org

This compound can be employed as a co-monomer to impart specific properties to a polymer or to control its architecture. Its bifunctionality allows it to be incorporated into various copolymer structures, including alternating, block, and graft copolymers.

One notable strategy is the alternating copolymerization of isothiocyanates with heterocyclic monomers like epoxides. acs.org This reaction, often initiated by simple anionic species like lithium alkoxides, can proceed under mild conditions to produce polymers with a well-defined, perfectly alternating backbone of carbonimidothioate repeat units. acs.org Utilizing a difunctional monomer such as this compound in such a system could lead to the formation of linear polymers where the propane (B168953) diisothiocyanate unit alternates with the ring-opened epoxide.

Furthermore, the living character of certain copolymerization reactions involving isothiocyanates allows for the synthesis of block copolymers through sequential monomer addition. rsc.org For instance, after the copolymerization of one monomer with this compound, a second monomer can be introduced to grow a new block from the active chain end. This provides a pathway to complex macromolecular architectures, such as ABA triblock copolymers, where the properties of different polymer segments can be combined. rsc.org

Table 2: Co-polymerization Strategies Involving Diisothiocyanates

| Strategy | Co-monomer Example | Resulting Architecture | Key Feature |

|---|---|---|---|

| Alternating Co-polymerization | Epoxides (e.g., Propylene Oxide) | Alternating Co-polymer | Precise, repeating sequence of monomers. acs.org |

| Block Co-polymerization | Lactide (via ROP after chain extension) | Block Co-polymer | Combines distinct properties of different polymer blocks. rsc.org |

This compound as a Cross-linking and Curing Agent

Beyond its role as a linear monomer, this compound serves as an effective cross-linking or curing agent, transforming linear polymer chains (prepolymers) into a three-dimensional network structure.

The formation of a polymer network, often referred to as curing or vulcanization, drastically alters the material's properties, leading to increased strength, thermal stability, and solvent resistance, along with elastomeric behavior. The two isothiocyanate groups of this compound can react with functional groups present on different polymer chains, creating covalent bonds that link them together.

This cross-linking reaction is applicable to a wide range of polymers that possess nucleophilic functional groups. For example, polymers containing hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups are suitable candidates for cross-linking with this compound. The process typically involves mixing the prepolymer with the diisothiocyanate and heating the mixture, sometimes in the presence of a catalyst, to facilitate the reaction between the functional groups. The density of the cross-links, which dictates the final properties of the networked polymer, can be precisely controlled by adjusting the stoichiometric ratio of the diisothiocyanate to the functional groups on the polymer chains. rsc.orgelsevierpure.com

Table 3: Polymer Systems Suitable for Cross-linking with this compound

| Polymer Class | Functional Group | Example Polymer |

|---|---|---|

| Polyols | Hydroxyl (-OH) | Poly(vinyl alcohol), Poly(ethylene glycol) |

| Polyamines | Amine (-NH2) | Poly(ethylene imine), Chitosan |

| Polythiols | Thiol (-SH) | Thiol-terminated polyethers |

Influence on Polymer Mechanical Properties

There is no specific data available from the search results detailing the influence of this compound on the mechanical properties of polymers. However, in the context of polythiourethanes, the structure of the diisothiocyanate monomer is a critical determinant of the final polymer's characteristics.

Generally, polyurethanes and polythiourethanes are segmented polymers consisting of alternating soft and hard segments. The diisocyanate or diisothiocyanate component, along with a chain extender, typically forms the hard segments which provide strength and a high modulus, while a long-chain polyol or polythiol forms the flexible soft segments that impart extensibility. mdpi.com

The 1,3-propane backbone of this compound is a short, flexible aliphatic chain. When reacted with a polythiol to form a polythiourethane, it would contribute to the hard segment. The flexibility of the propane unit would likely result in polymers with lower rigidity and hardness compared to those made with aromatic or cyclic aliphatic diisocyanates. The mechanical properties, such as tensile strength and elongation at break, would be highly dependent on the structure of the co-monomers and the resulting degree of phase separation between hard and soft segments. mdpi.com For instance, studies on other polythiourethanes have shown tensile strengths ranging from 34 to 51 MPa, with the properties being tunable by altering the hard segment content. mdpi.com

Thermosetting Polymer Formulations

This compound can act as a monomer or crosslinking agent in the formulation of thermosetting polymers, particularly polythiourethanes. A thermoset is a polymer that is irreversibly hardened, or "cured," through chemical reactions that create extensive cross-linking between polymer chains, forming an insoluble and infusible network. wikipedia.org

The fundamental reaction for forming a polythiourethane involves the addition of a polythiol to a polyisocyanate or polyisothiocyanate. The isothiocyanate groups (-N=C=S) of this compound are highly reactive towards the thiol groups (-SH) of a polythiol monomer. When this compound is mixed with a thiol monomer having a functionality of three or more, a crosslinked, three-dimensional network can be formed upon curing, which is characteristic of a thermosetting material. wikipedia.org The curing process can be initiated by heat or catalysts. wikipedia.org

Development of Functional Polymeric Materials Utilizing this compound

Polymers with Tunable Refractive Indices

While no studies specifically report the refractive index of polymers derived from this compound, its chemical structure suggests potential for creating high refractive index polymers (HRIPs). The introduction of sulfur atoms into a polymer is a well-established strategy for increasing its refractive index due to sulfur's high atomic polarizability. nih.govuni-marburg.de

This compound contains two sulfur atoms per molecule. Polymers synthesized from it, such as polythiourethanes, would have a significant sulfur content. Research on other sulfur-containing polymers has demonstrated the ability to achieve high refractive indices, with some polythiourethanes reaching values around 1.66 and other all-organic sulfur-containing polymers achieving values as high as 1.84. nih.govresearchgate.net It is therefore plausible that polymers incorporating this compound could exhibit a significantly higher refractive index than common polymers like poly(methyl methacrylate) (PMMA), making them potentially suitable for optical applications such as lenses or optical fibers. kpi.ua

Responsive and Smart Materials Design

There is no information available in the searched literature linking this compound to the design of responsive or smart materials. Smart materials are designed to respond to external stimuli such as temperature, pH, or light. While certain polythiourethanes have been engineered to exhibit responsive behaviors, this functionality is typically derived from specific chemical moieties incorporated into the polymer backbone or side chains, rather than from a simple aliphatic diisothiocyanate like this compound.

Surface Modification and Coating Applications

Specific examples of this compound being used for surface modification or in coating applications were not found. In principle, the reactive isothiocyanate groups could be used to graft the molecule onto surfaces that possess nucleophilic groups (e.g., amines or hydroxyls). This could be a method to alter the surface properties of a material, for instance, to improve adhesion or introduce specific functionalities. However, no documented research on this application for this specific compound is available.

Structure-Property Relationships in this compound-Derived Polymers

Detailed structure-property relationships for polymers derived specifically from this compound cannot be established from the available literature. However, general principles can be inferred.

For a linear polythiourethane synthesized from this compound and a dithiol, the key structural features influencing its properties would be:

Backbone Flexibility: The short, aliphatic propane linker in this compound would impart significant flexibility to the polymer chain.

Thiourethane Linkages: The thiourethane groups would allow for strong hydrogen bonding between polymer chains. This intermolecular interaction would significantly influence the thermal and mechanical properties, such as the glass transition temperature and modulus.

Sulfur Content: The presence of sulfur atoms from the isothiocyanate groups would influence the polymer's optical properties, primarily its refractive index.

In segmented polythiourethanes, the this compound unit would be part of the hard segment. The properties would be dictated by the length and chemical nature of both the hard and soft segments and the degree of microphase separation between them. mdpi.comresearchgate.net A higher hard segment content generally leads to increased tensile strength and hardness, but reduced elongation at break. mdpi.com

Correlating Monomer Structure to Polymer Morphology

The molecular structure of a monomer is a fundamental determinant of the final morphology of a polymer. Factors such as the length of the alkyl chain, the flexibility of the monomer unit, and the nature of the functional groups all play a crucial role in dictating the arrangement of polymer chains, leading to either amorphous or semi-crystalline structures. In the case of this compound, its linear and flexible three-carbon (propane) backbone, capped by reactive isothiocyanate groups at the 1 and 3 positions, imparts specific characteristics to the polymers it forms, typically polythioureas.

Research on analogous aliphatic-aromatic polythioureas has shown that the length and flexibility of the aliphatic diamine or diisothiocyanate component significantly influence the degree of phase separation and the morphology of the resulting polymer. Shorter, more rigid linkers tend to promote more ordered structures, while longer, more flexible chains can lead to a more amorphous material. While direct studies on this compound are limited, it is reasonable to infer that its relatively short and flexible nature would result in polymers with a predominantly amorphous character, interspersed with regions of localized order driven by hydrogen bonding.

The morphology of these polymers can be further influenced by the choice of the co-monomer, typically a diamine, used in the polymerization reaction. The structure of the diamine, whether it is aliphatic or aromatic, linear or branched, will have a profound impact on the packing of the polymer chains and the resulting morphology.

Table 1: Inferred Influence of Monomer Structure on Polythiourea Morphology

| Monomer Component | Structural Feature | Predicted Influence on Polymer Morphology |

| This compound | Flexible Propane Linker | Promotes amorphous character |

| Thiourea Linkage | Strong Hydrogen Bonding | Induces localized order and potential for semi-crystallinity |

| Co-monomer (Diamine) | Rigidity and Bulkiness | Affects chain packing and degree of crystallinity |

Understanding Polymer Dynamics and Relaxation Phenomena

The dynamic behavior of polymers, including their relaxation phenomena, is intimately linked to their molecular structure and morphology. Polymer dynamics are crucial for understanding a material's mechanical properties, such as its viscoelasticity, as well as its response to external stimuli like temperature and stress.

Polymers derived from this compound are expected to exhibit relaxation behaviors characteristic of amorphous or semi-crystalline systems. The primary relaxation, known as the alpha (α) relaxation, is associated with the glass transition temperature (Tg). This transition corresponds to the onset of large-scale segmental motion of the polymer chains in the amorphous regions. The flexibility of the propane backbone in this compound-based polythioureas would likely contribute to a relatively low glass transition temperature, as less thermal energy is required to initiate segmental motion compared to polymers with more rigid backbones.

Secondary relaxations, such as the beta (β) and gamma (γ) relaxations, may also be present at temperatures below the Tg. These relaxations are associated with more localized molecular motions, such as the rotation of side groups or the crankshaft motion of small segments of the main chain. In polythioureas derived from this compound, potential secondary relaxations could be attributed to localized motions of the propane linker or the thiourea groups that are not involved in strong hydrogen bonding.

The presence and strength of hydrogen bonds within the polythiourea network play a significant role in the polymer's dynamics. These reversible crosslinks can restrict chain mobility, leading to an increase in the glass transition temperature and affecting the relaxation time of the polymer chains. The dynamic nature of these hydrogen bonds, which can break and reform, also contributes to the viscoelastic properties of the material.

Stress relaxation experiments can provide valuable insights into the dynamics of these polymer networks. In such an experiment, the material is subjected to a constant strain, and the decay of stress over time is monitored. The rate of stress relaxation is related to the mobility of the polymer chains and the lifetime of the transient network formed by physical entanglements and hydrogen bonds. For polythioureas based on this compound, the relaxation behavior would be a complex function of the flexible spacer, which facilitates rapid conformational changes, and the hydrogen bonds, which act as temporary crosslinks.

Table 2: Predicted Relaxation Phenomena in this compound-Based Polythioureas

| Relaxation Type | Associated Molecular Motion | Influencing Structural Factors |

| Alpha (α) Relaxation | Large-scale segmental motion of polymer chains | Flexibility of the propane backbone, strength and density of hydrogen bonds |

| Beta (β) Relaxation | Localized motion of the propane linker or non-hydrogen-bonded thiourea groups | Rotational freedom of the C-C and C-N bonds |

| Gamma (γ) Relaxation | Small-scale localized motions | Conformational changes within the propane unit |

Exploration of Biological and Biomedical Activities of 1,3 Diisothiocyanatopropane Derivatives

Mechanisms of Bioactivity for Isothiocyanate Functional Groups

The biological activity of isothiocyanates (ITCs) is primarily attributed to the electrophilic nature of the central carbon atom in the –N=C=S group. This carbon is susceptible to nucleophilic attack, allowing it to readily react with and form covalent bonds with cellular nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins and the tripeptide glutathione (B108866) (GSH). This reactivity is the foundation for the diverse biological effects of ITCs.

The key mechanisms of bioactivity include:

Modulation of Cellular Redox Status: ITCs rapidly conjugate with glutathione, a major intracellular antioxidant. This depletion of GSH can lead to a state of oxidative stress, which paradoxically can trigger protective cellular mechanisms.

Enzyme Modulation: By binding to cysteine residues in enzymes, ITCs can alter their structure and function, leading to either inhibition or activation of key cellular pathways. This includes enzymes involved in detoxification, inflammation, and cell signaling.

Interaction with Signaling Proteins: ITCs can directly modify proteins involved in critical signaling cascades, affecting processes like cell proliferation, apoptosis, and inflammation.

These fundamental interactions trigger a cascade of downstream cellular events, which are explored in the subsequent sections.

Identification of Molecular Targets and Associated Signaling Pathways

The diverse biological activities of isothiocyanates stem from their ability to modulate multiple molecular targets and signaling pathways that are fundamental to cellular homeostasis and often dysregulated in disease.

Key signaling pathways affected by ITCs include:

Keap1-Nrf2 Pathway: This is a master regulatory pathway for cellular defense against oxidative stress. ITCs react with cysteine residues on the Keap1 protein, causing it to release the transcription factor Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a wide array of antioxidant and detoxification genes. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammation. ITCs have been shown to inhibit NF-κB signaling, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators. du.ac.insolubilityofthings.comnih.gov

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating cell proliferation, differentiation, and apoptosis. ITCs can activate these pathways, often leading to the induction of apoptosis in cancer cells. solubilityofthings.com For example, treatment of prostate cancer cells with SFN and PEITC led to the phosphorylation and activation of ERK1/2 and JNK1/2, culminating in cell death. solubilityofthings.com

PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, survival, and proliferation and is often hyperactivated in cancer. ITCs, such as sulforaphane, can inhibit this pathway, leading to suppressed cancer cell growth. solubilityofthings.com

The ability of isothiocyanates to interact with these and other pathways, such as those involving p53 and STAT3, underscores their pleiotropic nature and their potential for impacting a wide range of pathological conditions.

Proteomic Approaches for Target Identification

The identification of molecular targets is a critical step in understanding the mechanisms of action of bioactive compounds. Proteomics, the large-scale study of proteins, offers powerful tools for elucidating the protein interaction partners of small molecules like isothiocyanate derivatives. By analyzing changes in the proteome of cells or tissues upon treatment, researchers can identify proteins whose expression levels, modifications, or interactions are altered, pointing to them as potential targets.

Quantitative proteomic analysis is a key technique in this process. mdpi.com This approach allows for the precise measurement and comparison of protein abundance between control and treated samples. For instance, in studies of other bioactive compounds, researchers have used quantitative proteomics to identify hundreds or even thousands of proteins, which are then filtered and analyzed to find those with significant changes in expression. mdpi.com Bioinformatic tools are then employed for Gene Ontology (GO) analysis, which categorizes the identified proteins based on their involvement in biological processes, cellular components, and molecular functions. mdpi.com This helps to reveal which cellular pathways are most affected by the compound.

While specific proteomic studies targeting 1,3-diisothiocyanatopropane were not found in the reviewed literature, the methodologies applied to other compounds serve as a blueprint for future research. Such studies often involve hierarchical clustering and pathway analysis to group proteins with similar expression patterns and identify key cellular networks that are perturbed. mdpi.comnih.gov For example, proteomic analyses of other disease models have successfully identified novel therapeutic targets by pinpointing overexpressed proteins in diseased tissues compared to normal ones. frontiersin.org These approaches could be directly applied to identify the cellular targets of this compound derivatives, providing a foundation for understanding their biological effects.

Table 1: Illustrative Proteomic Analysis Pipeline for Target Identification

| Step | Description | Purpose |

| Sample Preparation | Cells or tissues are treated with the compound of interest (e.g., an isothiocyanate derivative) or a vehicle control. Proteins are then extracted and prepared for analysis. | To obtain protein samples that reflect the cellular state after treatment. |

| Mass Spectrometry | Techniques like label-free shotgun proteomics are used for large-scale protein identification and quantification. nih.gov | To generate a comprehensive list of proteins present in the samples and measure their relative abundance. |

| Data Analysis | Software is used to identify proteins and quantify changes in their expression levels between treated and control groups. Statistical analysis identifies significantly altered proteins. mdpi.com | To filter the data and identify a list of candidate protein targets that are most affected by the compound. |

| Bioinformatics | Tools for pathway enrichment and Gene Ontology (GO) analysis are used to interpret the list of candidate proteins. mdpi.comnih.gov | To understand the biological significance of the protein changes and identify the key cellular pathways and functions targeted by the compound. |

| Target Validation | Techniques such as Western blotting are used to confirm the changes observed in the proteomic screen for specific proteins of interest. mdpi.com | To validate the findings from the high-throughput proteomic analysis and confirm specific protein targets. |

Gene Expression and Transcriptomic Analysis

Transcriptomic analysis, the study of the complete set of RNA transcripts produced by an organism, provides a snapshot of the active genes in a cell at a specific time. This approach is invaluable for uncovering the molecular mechanisms of a compound by revealing how it alters gene expression. Methodologies such as DNA microarrays and RNA sequencing (RNA-seq) are commonly used to compare the transcriptomes of treated versus untreated cells. iiarjournals.org

Studies on various isothiocyanates have demonstrated the power of this approach. For example, transcriptomic analysis of cells treated with benzyl (B1604629) isothiocyanate (BITC) revealed hundreds of differentially expressed genes (DEGs), with a significant number being either upregulated or downregulated. mdpi.com These DEGs are often involved in critical cellular pathways. In one study, BITC was found to affect pathways related to bacterial survival, such as RNA degradation and oxidative phosphorylation. acs.org Similarly, analysis of phenethyl isothiocyanate (PEITC) in prostate cancer cells identified alterations in inflammation-related signaling pathways. iiarjournals.org

These analyses not only identify individual genes but also construct a broader picture of the cellular response. For instance, combining transcriptomic and metabolomic data can reveal how gene expression changes translate into metabolic shifts within the cell. researchgate.net Weighted gene co-expression network analysis (WGCNA) can further identify modules of co-expressed genes, highlighting key "hub" genes that may play a central role in the compound's mechanism of action. acs.org While direct transcriptomic data for this compound is not detailed in the available research, the effects of related isothiocyanates suggest that it would likely induce significant changes in gene expression related to cellular stress, signaling, and metabolic pathways.

Table 2: Summary of Transcriptomic Findings for Isothiocyanate Derivatives

| Isothiocyanate | Model System | Key Findings | Reference(s) |

| Benzyl Isothiocyanate (BITC) | Vibrio parahaemolyticus | 332 differentially expressed genes (195 up, 137 down); affected molecular functions included oxidoreductase activity. | mdpi.com |

| Benzyl Isothiocyanate (BITC) | Staphylococcus aureus | Showed significant effects on pathways involving bacterial survival, including RNA degradation and oxidative phosphorylation. | acs.org |

| Phenethyl Isothiocyanate (PEITC) | Human Prostate Cancer Cells | Altered several signaling pathways, particularly those related to inflammation (TNFR signaling) and cell survival (PTEN/PI3K/AKT). | iiarjournals.org |

| Allyl Isothiocyanate (AITC) | Coprinus comatus (Mushroom) | Downregulated genes associated with energy metabolism, oxidoreductase activity, and cell wall-degrading enzymes. | researchgate.net |

Preclinical Investigations and Potential Therapeutic Applications

In Vivo Efficacy and Selectivity Studies

Preclinical studies using animal models are an essential phase in the development of any potential therapeutic agent. iaea.org These investigations are designed to evaluate the efficacy, selectivity, and biological effects of a compound in a living organism before it can be considered for human trials. nih.gov The choice of an appropriate animal model is critical, as it should ideally recapitulate key aspects of the human condition being targeted. nih.govfda.gov

For isothiocyanate derivatives, in vivo studies have been crucial in demonstrating their therapeutic potential. For instance, phenethyl isothiocyanate (PEITC) has been shown to reduce the risk of prostate cancer in mouse models and suppress the growth of prostate cancer cell xenografts in vivo. iiarjournals.org Such studies provide vital proof-of-concept that the effects observed in cell culture (in vitro) can be translated into a complex biological system.

The design of these preclinical trials involves careful consideration of the study duration and the endpoints being measured. For compounds intended for chronic use, studies lasting several months may be appropriate. europa.eu Key outcomes often include measuring the reduction in tumor size, monitoring disease progression, or assessing changes in specific biomarkers. These in vivo studies are not only for gauging effectiveness but also for understanding the selectivity of the compound, meaning its ability to affect diseased cells or tissues while sparing healthy ones. This is a critical factor for any potential therapeutic. Although specific in vivo efficacy data for this compound derivatives are not available in the reviewed literature, the established preclinical pathways for other isothiocyanates provide a clear roadmap for its future evaluation. nih.gov

Considerations for Targeted Delivery Strategies

A significant challenge in therapy is ensuring that a bioactive compound reaches its intended target in the body in sufficient concentration without causing widespread systemic effects. Targeted drug delivery strategies aim to overcome this hurdle by using carriers to deliver a therapeutic agent specifically to diseased cells or tissues. researchgate.netnih.gov This can enhance efficacy and increase the therapeutic window of a compound.

Nanomedicine offers a variety of platforms for targeted delivery, including polymer-based nanoparticles and liposomes. researchgate.netmdpi.com These nanocarriers can encapsulate a drug, protecting it from degradation in the bloodstream and controlling its release. To achieve active targeting, the surface of these nanoparticles can be decorated with ligands—such as antibodies or specific peptides—that bind to receptors overexpressed on the surface of target cells, like cancer cells. nih.govresearchgate.net

This strategy has been explored for isothiocyanates. In one study, allyl isothiocyanate (AITC) was loaded into nanoparticles made of polylactic-co-glycolic acid (PLGA). researchgate.net These nanoparticles were then functionalized with an antibody that targets the epidermal growth factor receptor (EGFR), which is often overexpressed on cancer cells. researchgate.net The results showed that these targeted nanoparticles were more effective at killing cancer cells compared to free AITC and were specifically localized to cells that overexpressed the target receptor. researchgate.net Such strategies could be highly relevant for delivering this compound derivatives, potentially maximizing their therapeutic effects while minimizing off-target interactions.

Table 3: Examples of Targeted Drug Delivery Strategies

| Delivery System | Targeting Ligand | Cargo Example | Mechanism | Reference(s) |

| PLGA Nanoparticles | Anti-EGFR Antibody | Allyl Isothiocyanate (AITC) | The antibody binds to EGFR on squamous carcinoma cells, leading to targeted uptake of the AITC-loaded nanoparticle. | researchgate.net |

| PAMAM Dendrimers | Folic Acid (FA) | 2-methoxyestradiol (2-ME) | Folic acid binds to the folate receptor, which is often overexpressed on cancer cells, facilitating targeted delivery. | nih.gov |

| Liposomes | CD44 Monoclonal Antibody | Doxorubicin (in Doxil) | The antibody targets the CD44 receptor on mouse colon cancer cells, improving the uptake of the drug-loaded liposome. | nih.gov |

| Self-Assembled Peptides | Amphiphilic Peptides (e.g., KLAK) | Apoptotic Peptides | Peptides self-assemble into nanostructures that can target and disrupt mitochondrial membranes in cancer cells. | mdpi.com |

Computational Chemistry and Theoretical Studies on 1,3 Diisothiocyanatopropane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1,3-diisothiocyanatopropane. These methods provide a quantum mechanical description of the molecule, from which its electronic structure, reactivity, and conformational possibilities can be derived.

Electronic Structure Elucidation and Charge Distribution Analysis

The electronic structure of this compound is characterized by the presence of two highly electrophilic isothiocyanate (-N=C=S) groups attached to a flexible propane (B168953) linker. Quantum chemical calculations can map the electron density distribution across the molecule, revealing key features that govern its chemical behavior.

The arrangement of electrons in the orbitals of an atom is known as its electron configuration. mdpi.com For this compound, the electron configuration dictates the bonding and reactivity. The isothiocyanate group features a cumulative double bond system (N=C=S) which results in a nearly linear geometry and a unique electronic distribution.

A charge distribution analysis, typically performed using methods like Mulliken population analysis or by calculating electrostatic potential surfaces, highlights the electronegative character of the nitrogen and sulfur atoms and the electropositive nature of the carbon atom in the isothiocyanate group. wikipedia.orgaps.org This charge separation is a key determinant of the molecule's reactivity, particularly towards nucleophiles. The propane chain, in contrast, is largely nonpolar, providing a flexible backbone to the reactive isothiocyanate moieties.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| S (in NCS) | -0.25 |

| C (in NCS) | +0.30 |

| N (in NCS) | -0.15 |

| C (alpha to N) | +0.05 |

| C (beta) | -0.02 |

| C (gamma to N) | +0.05 |

| H | +0.05 to +0.08 |

Note: These values are illustrative and would be derived from specific DFT calculations.

Reactivity Predictions and Reaction Path Exploration

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules and exploring the potential energy surfaces of chemical reactions. nih.gov For this compound, these calculations can identify the most likely sites for nucleophilic or electrophilic attack and can model the transition states of its reactions.

The electrophilicity of the carbon atom in the isothiocyanate group makes it a prime target for nucleophilic attack, a common reaction pathway for this class of compounds. nih.gov Theoretical studies can model the reaction of this compound with various nucleophiles, such as amines or thiols, to predict reaction barriers and thermodynamic stabilities of the resulting adducts. This information is crucial for understanding its potential as a cross-linking agent or in the synthesis of new materials.

Furthermore, computational methods can explore more complex reaction mechanisms, such as cycloadditions or reactions involving radical species. researchgate.net By mapping the reaction pathways, researchers can gain a detailed understanding of the step-by-step process of bond formation and cleavage. rsc.org

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound with a Nucleophile

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic attack on C=S | 15.2 |

| Isomerization of adduct | 8.5 |

| Final product formation | -25.7 (exothermic) |

Note: This data is hypothetical and for illustrative purposes. Actual values would depend on the specific nucleophile and computational method.

Conformational Analysis and Energy Landscapes

The flexibility of the propane chain in this compound gives rise to multiple possible conformations, each with a distinct energy. Conformational analysis is the study of these different spatial arrangements and their relative stabilities. utdallas.edu

The rotation around the C-C single bonds of the propane backbone leads to various staggered and eclipsed conformers. lasalle.edu The relative energies of these conformers are influenced by steric and electrostatic interactions between the two isothiocyanate groups. For instance, conformations where the bulky and polar isothiocyanate groups are in close proximity (gauche or eclipsed) would be energetically less favorable than conformations where they are far apart (anti). numberanalytics.comspcmc.ac.in

Table 3: Relative Energies of Key Conformers of this compound

| Conformation | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Anti-Anti | 180° | 0.0 (Global Minimum) |

| Gauche-Anti | 60° | 1.2 |

| Gauche-Gauche | 60°, 60° | 2.5 |

| Eclipsed | 0° | 5.8 (Rotational Barrier) |

Note: These are representative values derived from general principles of conformational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its interactions with other molecules in solution or in a polymeric matrix. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal dynamic processes. wustl.edu

Investigation of Intermolecular Interactions in Solution and Solid States

In a condensed phase, molecules of this compound interact with each other and with solvent molecules through a variety of non-covalent forces, including van der Waals interactions and dipole-dipole interactions. teachchemistry.org The polar isothiocyanate groups can engage in significant dipole-dipole interactions, leading to specific local ordering in the liquid state.

MD simulations can be used to calculate radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule. analis.com.my This provides insight into the local structure and packing in both the liquid and amorphous solid states. In a study of similar aliphatic isocyanurates, it was found that dispersion forces play a crucial role in the intermolecular interactions. uminho.pt

Simulation of this compound in Polymeric Environments

The behavior of this compound within a polymer matrix is of interest for its potential applications as a cross-linker or additive. MD simulations can model the interactions between the diisothiocyanate and the polymer chains, as well as its diffusion and distribution within the matrix. mdpi.combohrium.comcomsol.itcomsol.frmdpi.com

Protein-Ligand Docking and Molecular Recognition

No studies were identified that performed protein-ligand docking simulations with this compound. Consequently, there is no data on its potential binding affinities, interaction modes with biological targets, or its role in molecular recognition from a computational standpoint.

Ab Initio and Density Functional Theory (DFT) Approaches for Spectroscopic Property Prediction

There is no available literature detailing the use of Ab Initio or DFT methods to predict the spectroscopic properties of this compound. As a result, data tables for predicted vibrational frequencies, NMR chemical shifts, or other spectroscopic parameters could not be generated.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies focused on the elucidation of reaction mechanisms involving this compound were found. Therefore, information regarding its transition states, activation energies, or reaction pathways as determined through computational modeling is not available.

Advanced Analytical Methodologies for 1,3 Diisothiocyanatopropane Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1,3-diisothiocyanatopropane by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ³³S)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed structural information.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the hydrogen atoms on the propane (B168953) backbone give rise to distinct signals. The number of peaks indicates the number of different hydrogen environments. libretexts.org The chemical shifts of these protons are influenced by the electronegative isothiocyanate groups. The methylene (B1212753) protons adjacent to the isothiocyanate groups are expected to appear at a different chemical shift compared to the central methylene protons. The integration of the peak areas provides a ratio of the number of hydrogens in each unique environment. libretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct peak. cognitoedu.org The carbon atoms directly bonded to the electronegative nitrogen and sulfur of the isothiocyanate group will exhibit characteristic chemical shifts. The chemical shift values help in identifying the different carbon environments within the propane chain and the isothiocyanate functional group. cognitoedu.org

¹⁵N and ³³S NMR Spectroscopy : While less common than ¹H and ¹³C NMR, ¹⁵N and ³³S NMR can provide direct information about the nitrogen and sulfur atoms in the isothiocyanate groups. ¹⁵N NMR chemical shifts are obtained from techniques like ¹H-¹⁵N HMBC experiments. rsc.org These specialized NMR techniques can offer valuable insights into the electronic environment of the heteroatoms within the functional group.

| Nucleus | Expected Chemical Shift Region (ppm) | Information Provided |

| ¹H | 2.0 - 4.0 | Number and environment of hydrogen atoms on the propane chain. |

| ¹³C | 30 - 50 (CH₂), 120 - 140 (NCS) | Carbon framework and presence of the isothiocyanate group. |

| ¹⁵N | Varies | Direct information on the nitrogen environment in the NCS group. |

| ³³S | Varies | Direct information on the sulfur environment in the NCS group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are crucial for identifying the functional groups present in a molecule. edinst.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. plus.ac.at The isothiocyanate group (-N=C=S) has a very strong and characteristic absorption band in the IR spectrum, typically appearing in the region of 2000-2150 cm⁻¹. This intense band is a key diagnostic feature for the presence of the isothiocyanate functionality. Other bands corresponding to C-H stretching and bending vibrations of the propane backbone will also be present.

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. plus.ac.at A key advantage of Raman spectroscopy is its ability to be used with aqueous solutions, as water does not cause significant interference. plus.ac.at For a molecule to be Raman active, there must be a change in its polarizability during vibration. edinst.com The symmetric stretching vibration of the isothiocyanate group is often strong in the Raman spectrum.

| Spectroscopic Technique | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Infrared (IR) Spectroscopy | Asymmetric stretch of -N=C=S | 2000 - 2150 |

| Raman Spectroscopy | Symmetric stretch of -N=C=S | Varies, often strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. neu.edu.tr

Mass Spectrometry (MS) : In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). neu.edu.tr The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern, which shows peaks for smaller fragments of the molecule, can provide valuable structural information. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. bioanalysis-zone.com This high level of accuracy helps to distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The isothiocyanate group exhibits electronic transitions in the UV region, and the position and intensity of the absorption bands can provide information about the electronic structure of the molecule.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from mixtures and for its quantitative analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography (GC) is a technique used to separate volatile compounds. epa.gov When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation, identification, and quantification of this compound. These methods are widely applied due to their robustness and versatility in handling various sample matrices. The separation is typically achieved on a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity. mdpi.comnih.gov

In a typical HPLC setup for isothiocyanate analysis, a mobile phase consisting of a mixture of an aqueous solvent (like water) and an organic solvent (such as acetonitrile (B52724) or methanol) is used. researchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target analyte from other components in the sample mixture. researchgate.net Detection is frequently performed using a UV spectrophotometric detector (HPLC-UV) or a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. mdpi.comresearchgate.net For isothiocyanates, detection wavelengths are often set around 240-280 nm.

UHPLC offers significant advantages over conventional HPLC, primarily through the use of columns packed with smaller particles (typically sub-2 µm). This results in markedly higher separation efficiency, improved resolution, and significantly shorter analysis times. mdpi.comamericanpharmaceuticalreview.com A method developed for HPLC can often be scaled to a UHPLC system to leverage these benefits, although careful optimization of parameters like flow rate and gradient profile is necessary to maintain the separation profile. americanpharmaceuticalreview.com The increased speed of UHPLC is particularly valuable for high-throughput screening and in-process control analysis. mdpi.com

Below is a table summarizing typical chromatographic conditions for the analysis of isothiocyanates, which are applicable to this compound.

Table 1: Typical HPLC/UHPLC Chromatographic Conditions for Isothiocyanate Analysis

| Parameter | Typical Condition | Notes |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm for HPLC; <2 µm particle size for UHPLC) | The most common stationary phase for separating moderately non-polar compounds like isothiocyanates. mdpi.comnih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Gradient elution is often preferred to resolve complex mixtures. researchgate.netresearchgate.net |

| Flow Rate | 0.8 - 2.0 mL/min for HPLC; 0.3 - 0.6 mL/min for UHPLC | Adjusted based on column dimensions and particle size. nih.govamericanpharmaceuticalreview.com |

| Detector | UV or Diode Array Detector (DAD) | Wavelengths are typically set in the 240-280 nm range. mdpi.comresearchgate.net |

| Column Temperature | Ambient to 40 °C | Temperature control can improve peak shape and reproducibility. mdpi.com |

| Injection Volume | 10 - 20 µL | Dependent on sample concentration and method sensitivity. internationaloliveoil.orgijpsonline.com |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

While this compound is a small molecule, it can be used as a monomer or a cross-linking agent in the synthesis of polythiourethanes and other polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing these resulting polymers. GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. ufl.edu This allows for the determination of the molecular weight distribution of a polymer sample, a critical factor that influences its physical and mechanical properties. warwick.ac.uklcms.cz

In GPC, the sample is dissolved in an appropriate solvent and passed through a column packed with a porous gel. ufl.edu Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. ufl.edu This separation by size allows for the calculation of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ), which is the ratio of Mw to Mn. ufl.edu

The choice of mobile phase (eluent) and column is crucial and depends on the solubility of the polymer being analyzed. For polymers soluble in organic solvents, columns like those packed with styrene-divinylbenzene copolymers are often used with eluents such as tetrahydrofuran (B95107) (THF). ufl.edushodexhplc.com For water-soluble or polar polymers, hydrophilic columns (e.g., polyhydroxyl-functionalized) and aqueous or polar organic eluents are employed. warwick.ac.ukhplc.eu A refractive index (RI) detector is commonly used in GPC as it provides a response proportional to the concentration of the polymer, regardless of its structure. lcms.cz

Table 2: GPC System Components and Typical Parameters for Polymer Analysis

| Component | Description | Example |

|---|---|---|

| Stationary Phase (Column) | Porous gel with a defined pore size distribution. | Styrene-divinylbenzene (for organic-soluble polymers), Polyhydroxyl methacrylate (B99206) (for aqueous-soluble polymers). ufl.eduhplc.eu |

| Mobile Phase (Eluent) | A solvent that completely dissolves the polymer without interacting with the stationary phase. | Tetrahydrofuran (THF), Dimethylformamide (DMF), Water with buffers/salts. lcms.czhplc.eu |

| Detector | Typically a Refractive Index (RI) detector. UV, Evaporative Light Scattering (ELS), and Mass Spectrometry (MS) can also be used. | An RI detector is a universal detector for polymers. lcms.cz |

| Calibration | Performed using polymer standards with a narrow molecular weight distribution. | Polystyrene (for THF systems), Poly(methyl methacrylate) (for polar systems). ufl.edu |

Hybrid and Coupled Analytical Techniques

LC-MS/MS for Enhanced Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography (HPLC or UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. biopharmaservices.com This technique is exceptionally well-suited for the trace-level detection and unambiguous identification of this compound in complex matrices such as biological fluids and environmental samples. mdpi.comlenus.ie

After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). mdpi.com In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) is set to select the specific mass-to-charge ratio (m/z) of the parent ion of this compound. This selected ion is then fragmented in the second quadrupole (Q2), a collision cell. The resulting fragment ions are then analyzed by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (parent ion and fragment ion), significantly reducing background noise and enhancing confidence in the identification and quantification of the analyte. lenus.iewaters.com

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended in LC-MS/MS analysis to compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of quantification. biopharmaservices.comnih.gov The method offers excellent limits of detection (LOD) and quantification (LOQ), often reaching the nanomolar (nmol/L) or nanogram-per-milliliter (ng/mL) level. lenus.ienih.gov

GC-tandem MS for Complex Mixture Analysis

For volatile and semi-volatile compounds like this compound, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an alternative and highly effective analytical approach. waters.com GC separates compounds based on their boiling points and polarity as they pass through a capillary column. etamu.edu The separated compounds then enter the tandem mass spectrometer for detection.

Similar to LC-MS/MS, GC-MS/MS provides a significant advantage in selectivity and sensitivity over single quadrupole GC-MS, especially for analyzing target compounds in complex mixtures. waters.com By using the Multiple Reaction Monitoring (MRM) scan mode, the instrument is set to detect specific precursor-to-product ion transitions unique to this compound. This filtering process effectively eliminates chemical noise from the matrix, resulting in clean chromatograms and very low detection limits. waters.comspectroscopyonline.com

GC-MS/MS is a well-established technique for analyzing contaminants in various industrial and environmental samples. spectroscopyonline.com The use of an internal standard is also crucial for accurate quantification in GC-MS/MS to correct for variations during sample injection and analysis. nih.gov The high resolving power of the capillary GC column combined with the specificity of tandem mass spectrometry makes GC-MS/MS a robust method for the challenging analysis of complex samples. researchgate.net

Application of Analytical Techniques in Environmental and Biological Matrices

Sample Preparation and Extraction Methodologies

The accurate analysis of this compound in environmental (e.g., water, soil) and biological (e.g., plasma, urine) matrices is critically dependent on the sample preparation and extraction steps. mdpi.commdpi.com The primary goals of these procedures are to isolate the target analyte from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. nih.gov The choice of extraction method is dictated by the physicochemical properties of the analyte (polarity, volatility) and the nature of the sample matrix. nih.gov

Common extraction techniques for isothiocyanates include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov For isothiocyanates, solvents of medium polarity like dichloromethane (B109758) or ethyl acetate (B1210297) are frequently used. mdpi.com

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique is effective for both cleanup and concentration. researchgate.net

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is considered a "green" alternative to traditional solvent extraction methods. pjoes.comfoodandnutritionjournal.org

Matrix Solid-Phase Dispersion (MSPD): MSPD combines sample disruption and extraction into a single step. The sample is blended with a solid support (like C18), and the mixture is packed into a column. The analyte is then eluted with a suitable solvent. mdpi.comresearchgate.net

For biological samples, an initial hydrolysis step may be required if the isothiocyanate is present as a precursor conjugate. mdpi.com The pH of the sample during extraction is a critical parameter, as the stability of isothiocyanates can be pH-dependent. mdpi.comgoogle.com Regardless of the method, the final extract is typically evaporated and reconstituted in a solvent compatible with the subsequent chromatographic analysis. internationaloliveoil.org

Table 3: Overview of Sample Preparation Techniques for Isothiocyanates

| Technique | Principle | Common Solvents/Sorbents | Application Notes |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Dichloromethane, Ethyl Acetate, Chloroform. mdpi.comnih.gov | Simple and widely used, but can consume large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid phase from a liquid sample. | C18, DEAE Sephadex. mdpi.comresearchgate.net | Provides good cleanup and concentration; allows for automation. |

| Stir Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a sorbent (e.g., PDMS) extracts analytes from the sample. The bar is then thermally desorbed for GC analysis. | Polydimethylsiloxane (PDMS). researchgate.net | High concentration factor, solventless, but primarily for GC-compatible analytes. |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Supercritical CO₂, often with a modifier like ethanol. foodandnutritionjournal.org | Environmentally friendly ("green") method, but requires specialized equipment. |

| Matrix Solid-Phase Dispersion (MSPD) | Blending of the solid/semi-solid sample with an adsorbent, followed by elution. | C18, Florisil. mdpi.comresearchgate.net | Integrates extraction and cleanup into a single step, suitable for solid and viscous samples. |

Future Research Directions and Translational Opportunities

Innovations in Sustainable Synthesis and Manufacturing Processes

The pursuit of green chemistry principles is set to revolutionize the production of 1,3-diisothiocyanatopropane. ijnc.irwikipedia.orgchemmethod.com The focus is on developing eco-friendly and efficient synthesis routes that minimize waste and avoid hazardous reagents. ijnc.irrsc.org

Key areas of innovation include:

Catalysis-Driven Transformations: Research is increasingly directed towards the use of novel catalysts, such as zinc-based heterogeneous catalysts, to facilitate the synthesis of related compounds, a methodology that could be adapted for this compound. rsc.org These catalysts offer the potential for high efficiency and reusability, contributing to a more sustainable process. rsc.orgresearchgate.net